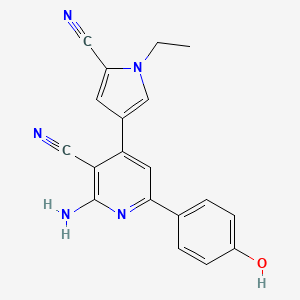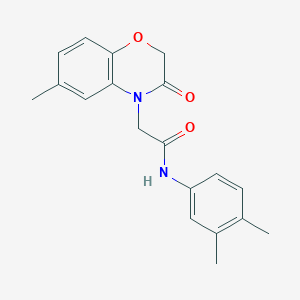![molecular formula C19H21N5O2 B6004783 N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6004783.png)
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide, also known as JNJ-64619178, is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer.
Mecanismo De Acción
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is a selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which play a critical role in the regulation of gene expression. BET proteins are involved in the transcription of oncogenes, which are often overexpressed in cancer cells. By inhibiting BET proteins, N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide can suppress the expression of these oncogenes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to reduce the levels of inflammatory cytokines, which are often elevated in cancer patients. N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has minimal toxicity to normal cells, which makes it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is its potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the efficacy of other anticancer agents, which could potentially lead to more effective combination therapies. However, one limitation of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide research. One direction is to investigate its efficacy in clinical trials as a single agent or in combination with other anticancer agents. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide and identify potential biomarkers for patient selection.
Métodos De Síntesis
The synthesis of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide involves a multistep process starting from commercially available starting materials. The key steps include the formation of an indazole ring, the introduction of a piperidine ring, and the attachment of a pyridine ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has shown potent antitumor activity in vitro and in vivo, with minimal toxicity to normal cells. N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and doxorubicin.
Propiedades
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c25-14-6-4-10-24(12-14)18-13(5-3-9-20-18)11-21-19(26)17-15-7-1-2-8-16(15)22-23-17/h1-3,5,7-9,14,25H,4,6,10-12H2,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETGRDOYGGRGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CNC(=O)C3=NNC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(cyclohexylmethyl)-3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004709.png)
![N-cyclohexyl-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B6004718.png)
![3-[(2-chlorobenzoyl)amino]phenyl (3,4-dimethylphenoxy)acetate](/img/structure/B6004734.png)
![4-fluoro-N-{[1-(4-pentenoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6004736.png)
![N-(4-chlorobenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6004744.png)
![methyl 2-({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6004747.png)
![methyl 5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6004754.png)

![methyl 5-ethyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6004759.png)
![4-(aminosulfonyl)-N-[1-methyl-2-(2-thienyl)ethyl]benzamide](/img/structure/B6004772.png)
![2-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-4-bromophenol ethanedioate (salt)](/img/structure/B6004795.png)
![N-cyclohexyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6004802.png)
![1-[5-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methyl)-2-methoxyphenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6004803.png)